REACTION_CXSMILES
|
[C:1]([CH2:4][C:5]1([CH2:8][C:9]([OH:11])=[O:10])[CH2:7][CH2:6]1)([OH:3])=O.C(OC(=O)C)(=O)C>C1(C)C=C(C)C=C(C)C=1>[CH2:6]1[C:5]2([CH2:8][C:9](=[O:10])[O:11][C:1](=[O:3])[CH2:4]2)[CH2:7]1
|
Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CC1(CC1)CC(=O)O
|
Name
|
|
Quantity
|
678 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Name
|
solvent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
are distilled off
|
Type
|
DISTILLATION
|
Details
|
(distillation takes approx. 1 h)
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture is slowly cooled to 0-5° C.
|
Type
|
FILTRATION
|
Details
|
the precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
The filter cake is washed with 87 ml of cold mesitylene
|
Type
|
CUSTOM
|
Details
|
dried in vaccuo at 40° C.
|
Name
|
|
Type
|
|
Smiles
|
C1CC12CC(OC(C2)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |